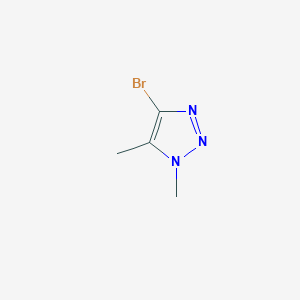

4-bromo-1,5-dimethyl-1H-1,2,3-triazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-bromo-1,5-dimethyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-3-4(5)6-7-8(3)2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLRPDYYHMFCFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363522 | |

| Record name | 4-bromo-1,5-dimethyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885877-41-8 | |

| Record name | 4-bromo-1,5-dimethyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1,5-dimethyl-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of a direct, one-step synthesis protocol in the current literature, this guide outlines a robust two-step synthetic pathway. This approach first involves the regioselective synthesis of the precursor, 1,5-dimethyl-1H-1,2,3-triazole, followed by its electrophilic bromination.

This document details the experimental protocols for each step, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow and conceptual relationships to aid in understanding and practical implementation.

Synthetic Strategy

The proposed synthesis of this compound is a two-step process:

-

Step 1: Synthesis of 1,5-dimethyl-1H-1,2,3-triazole: This is achieved through a Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) reaction between methyl azide and propyne. This method is chosen for its high regioselectivity, favoring the formation of the 1,5-disubstituted product.

-

Step 2: Bromination of 1,5-dimethyl-1H-1,2,3-triazole: The target compound is obtained by the electrophilic bromination of the triazole precursor using N-bromosuccinimide (NBS) as the brominating agent.

Experimental Protocols

Step 1: Synthesis of 1,5-dimethyl-1H-1,2,3-triazole

The regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles can be effectively achieved using ruthenium catalysts. The following is a general procedure adapted from established methods for RuAAC reactions.

Materials:

-

Methyl azide (CH₃N₃)

-

Propyne (CH₃C≡CH)

-

Ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂)

-

Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ruthenium catalyst (1-5 mol%) in the anhydrous solvent.

-

Add methyl azide (1.0 equivalent) to the solution.

-

Introduce propyne (1.1-1.5 equivalents) into the reaction mixture. This can be done by bubbling the gas through the solution or by adding a condensed solution of propyne.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford 1,5-dimethyl-1H-1,2,3-triazole.

Table 1: Reaction Parameters for the Synthesis of 1,5-dimethyl-1H-1,2,3-triazole

| Parameter | Value |

| Catalyst Loading | 1-5 mol% |

| Reactant Ratio (Azide:Alkyne) | 1 : 1.1-1.5 |

| Solvent | Anhydrous Toluene or 1,4-Dioxane |

| Temperature | 25-60 °C |

| Reaction Time | 4-24 hours (monitor for completion) |

| Typical Yield | 70-90% |

Step 2: Bromination of 1,5-dimethyl-1H-1,2,3-triazole

The bromination of the triazole ring at the C4 position is accomplished using N-bromosuccinimide, a common and effective electrophilic brominating agent for electron-rich aromatic and heterocyclic systems.

Materials:

-

1,5-dimethyl-1H-1,2,3-triazole

-

N-Bromosuccinimide (NBS)

-

Solvent (e.g., acetonitrile, dichloromethane, or carbon tetrachloride)

-

Radical initiator (optional, for certain mechanisms, e.g., AIBN or benzoyl peroxide)

Procedure:

-

Dissolve 1,5-dimethyl-1H-1,2,3-triazole (1.0 equivalent) in the chosen solvent in a round-bottom flask.

-

Add N-bromosuccinimide (1.0-1.2 equivalents) to the solution in portions.

-

Stir the reaction mixture at room temperature. The reaction can be initiated or accelerated by light or the addition of a radical initiator if necessary, although electrophilic bromination of the triazole ring should proceed without it.

-

Monitor the reaction by TLC or GC-MS.

-

Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Table 2: Reaction Parameters for the Bromination of 1,5-dimethyl-1H-1,2,3-triazole

| Parameter | Value |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Reactant Ratio (Triazole:NBS) | 1 : 1.0-1.2 |

| Solvent | Acetonitrile, Dichloromethane, or CCl₄ |

| Temperature | 25 °C (may require gentle heating) |

| Reaction Time | 1-6 hours (monitor for completion) |

| Typical Yield | 60-80% |

Characterization Data

The following table summarizes the expected characterization data for the final product.

Table 3: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₄H₆BrN₃ |

| Molecular Weight | 176.02 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.0 (s, 3H, N-CH₃), ~2.5 (s, 3H, C-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~140 (C5), ~120 (C4-Br), ~35 (N-CH₃), ~10 (C-CH₃) |

| Mass Spectrometry (EI) | m/z: 175/177 (M⁺, Br isotopes) |

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and instrument used.

Experimental Workflow and Logic

The overall experimental workflow is designed to be straightforward and scalable for laboratory synthesis.

This technical guide provides a scientifically sound and practical approach for the synthesis of this compound. Researchers and drug development professionals can utilize this information for the efficient laboratory-scale production of this important chemical entity. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

4-bromo-1,5-dimethyl-1H-1,2,3-triazole chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole. Due to the limited availability of direct experimental data for this specific regioisomer, this document leverages data from closely related analogs and predictive models to offer insights for research and development. The 1,2,3-triazole core is a recognized pharmacophore, and the introduction of a bromine atom at the 4-position and methyl groups at the 1- and 5-positions presents a unique scaffold for further chemical exploration and drug design. This guide summarizes predicted physicochemical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses potential reactivity and biological activities based on the extensive literature on substituted 1,2,3-triazoles.

Chemical Properties

Direct experimental data for this compound is scarce in peer-reviewed literature. However, its fundamental properties can be predicted based on its structure and comparison with its isomers. The molecular formula is C₄H₆BrN₃, and the molecular weight is 176.01 g/mol .

Table 1: Predicted Physicochemical Properties of this compound and Related Isomers

| Property | This compound (Predicted) | 4-bromo-1-methyl-1H-1,2,3-triazole[1] | 3-bromo-1,5-dimethyl-1H-1,2,4-triazole[2][3] |

| Molecular Formula | C₄H₆BrN₃ | C₃H₄BrN₃ | C₄H₆BrN₃ |

| Molecular Weight | 176.0145 g/mol [4] | 161.99 g/mol | 176.01 g/mol |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Topological Polar Surface Area (TPSA) | 30.71 Ų | 30.7 Ų | 30.71 Ų |

| logP (Predicted) | ~1.0-1.5 | 0.7 | 0.88602 |

Synthesis and Experimental Protocols

The synthesis of 1,5-disubstituted 1,2,3-triazoles is classically achieved through the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which selectively yields the 1,5-regioisomer. This stands in contrast to the more common Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," which favors the 1,4-disubstituted product.

Proposed Synthetic Pathway

A plausible synthetic route to this compound would involve the RuAAC reaction between methylazide and 1-bromo-1-propyne. Subsequent bromination of the resulting 1,5-dimethyl-1H-1,2,3-triazole at the 4-position would yield the final product. An alternative, more direct approach would be the cycloaddition of an appropriate brominated alkyne with methylazide.

General Experimental Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol is a general guideline for the synthesis of 1,5-disubstituted 1,2,3-triazoles and would require optimization for the specific synthesis of this compound.

Materials:

-

Azide precursor (e.g., methylazide)

-

Alkyne precursor (e.g., a suitable brominated propyne derivative)

-

Ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂)

-

Anhydrous, degassed solvent (e.g., toluene or 1,2-dichloroethane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the ruthenium catalyst (1-5 mol%) in the anhydrous solvent.

-

Add the alkyne (1.0 equivalent) to the solution and stir for 5-10 minutes.

-

Add the azide (1.0-1.2 equivalents) to the reaction mixture.

-

Heat the reaction to the appropriate temperature (typically ranging from room temperature to 100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reactivity and Potential Applications

The chemical reactivity of this compound is expected to be dictated by the bromo-substituent at the 4-position of the triazole ring. This position is susceptible to various transformations, making the compound a versatile building block in organic synthesis.

Cross-Coupling Reactions

The C-Br bond at the 4-position is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino functionalities, enabling the synthesis of diverse libraries of 1,2,3-triazole derivatives for biological screening.

Lithiation and Subsequent Electrophilic Quench

Halogen-lithium exchange at the 4-position can be achieved using organolithium reagents at low temperatures. The resulting lithiated triazole can then be quenched with various electrophiles to introduce different functional groups.

Potential Biological Activity

The 1,2,3-triazole moiety is a well-established pharmacophore present in numerous biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[5][6][7] The specific substitution pattern of this compound suggests several avenues for its potential biological relevance. The presence of the bromine atom allows for its use as a versatile synthetic handle to generate a library of compounds for screening.

The 1,2,3-triazole ring is known to act as a bioisostere for other functional groups, such as amides and esters, and can participate in hydrogen bonding and dipole-dipole interactions with biological targets. The dimethyl substitution pattern may influence the compound's lipophilicity and metabolic stability, which are crucial parameters in drug development.

Given the wide range of activities reported for substituted 1,2,3-triazoles, this compound and its derivatives could be promising candidates for screening in various therapeutic areas, particularly in oncology and infectious diseases.

Conclusion

While direct experimental data on this compound remains limited, this technical guide provides a foundational understanding of its predicted properties, a plausible synthetic strategy, and its potential as a versatile building block in medicinal chemistry. The strategic placement of the bromo-substituent opens up a wealth of possibilities for chemical diversification through modern cross-coupling methodologies. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential. Researchers are encouraged to use the general protocols and theoretical data presented herein as a starting point for their investigations into this promising chemical entity.

References

- 1. 4-Bromo-1-methyl-1H-1,2,3-triazole | C3H4BrN3 | CID 21766410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. PubChemLite - 3-bromo-1,5-dimethyl-1h-1,2,4-triazole (C4H6BrN3) [pubchemlite.lcsb.uni.lu]

- 4. sinfoochem.com [sinfoochem.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Spectroscopic Data of a 1,4-Disubstituted 1H-1,2,3-Triazole

Introduction

1,2,3-Triazoles are a prominent class of heterocyclic compounds with wide-ranging applications in medicinal chemistry, materials science, and chemical biology. Their synthesis, often achieved through the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," makes them attractive scaffolds for drug discovery and development. Understanding the spectroscopic characteristics of these molecules is fundamental to confirming their synthesis and elucidating their structure. This guide provides a detailed overview of the spectroscopic data and a standard synthetic protocol for 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Table 1: ¹H NMR Spectroscopic Data for 1-benzyl-4-phenyl-1H-1,2,3-triazole [1][2][3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.81 - 7.79 | m | 2H | Phenyl H (ortho) |

| 7.66 | s | 1H | Triazole C5-H |

| 7.42 - 7.30 | m | 8H | Phenyl H (meta, para) & Benzyl H |

| 5.58 | s | 2H | Benzyl CH₂ |

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Spectroscopic Data for 1-benzyl-4-phenyl-1H-1,2,3-triazole [1][2][3]

| Chemical Shift (δ) ppm | Assignment |

| 148.2 | Triazole C4 |

| 134.6 | Phenyl C (quaternary) |

| 130.4 | Phenyl CH |

| 129.1 | Benzyl CH |

| 128.8 | Phenyl CH |

| 128.7 | Benzyl CH |

| 128.1 | Phenyl CH |

| 128.0 | Benzyl C (quaternary) |

| 125.6 | Phenyl CH |

| 119.5 | Triazole C5 |

| 54.2 | Benzyl CH₂ |

Solvent: CDCl₃

Table 3: FT-IR Spectroscopic Data for 1-benzyl-4-phenyl-1H-1,2,3-triazole [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3133 | C-H stretch (aromatic/triazole) |

| 3084, 3035 | C-H stretch (aromatic) |

| 1495, 1457 | C=C stretch (aromatic) |

| 1221 | N-N=N stretch (triazole ring) |

| 1189 | C-N stretch |

| 832 | =C-H out-of-plane bend (triazole ring) |

| 739, 693 | C-H out-of-plane bend (aromatic) |

Sample preparation: KBr pellet

Table 4: Mass Spectrometry Data for 1-benzyl-4-phenyl-1H-1,2,3-triazole [1]

| m/z | Assignment |

| 236.13 | [M+H]⁺ |

| 235 | [M]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Ionization method: Chemical Ionization (CI) or Electron Impact (EI)

Experimental Protocols

The synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole is typically achieved via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

3.1. Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole [4][5][6]

Materials:

-

Benzyl azide

-

Phenylacetylene

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Deionized water

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve phenylacetylene (1.0 mmol, 1.0 eq.) in a 1:1 mixture of tert-butanol and deionized water (4 mL).

-

Add benzyl azide (1.0 mmol, 1.0 eq.) to the solution.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in deionized water (1 mL).

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq.) in deionized water (1 mL).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane or ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-benzyl-4-phenyl-1H-1,2,3-triazole as a white solid.[1]

3.2. Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[1]

-

FT-IR Spectroscopy: The FT-IR spectrum is recorded using the KBr pellet technique.[1]

-

Mass Spectrometry: Mass spectra are obtained using either electron impact (EI) or chemical ionization (CI) techniques.[1]

Visualizations

Diagram 1: Synthetic Pathway for 1-benzyl-4-phenyl-1H-1,2,3-triazole

Caption: CuAAC synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Diagram 2: Experimental Workflow

Caption: General workflow for synthesis and characterization.

References

Crystal Structure of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the crystal structure of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The 1,2,3-triazole core is a significant scaffold in the development of therapeutic agents due to its metabolic stability and capacity for hydrogen bonding. The introduction of a bromine atom and two methyl groups on the triazole ring can influence its physicochemical properties, molecular interactions, and biological activity.

A thorough investigation into the crystal structure of a compound is fundamental to understanding its three-dimensional arrangement, intermolecular interactions, and potential for polymorphism. This knowledge is critical for rational drug design, materials engineering, and the development of robust synthetic and crystallization protocols.

However, a comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), reveals that the specific crystal structure of this compound has not been deposited or reported in the peer-reviewed scientific literature to date. Consequently, quantitative data regarding its unit cell parameters, bond lengths, bond angles, and torsion angles are not available.

While the specific crystal structure data is unavailable, this guide will provide a detailed experimental protocol for the synthesis of related bromo-triazole compounds, which can serve as a foundational methodology for researchers aiming to synthesize and crystallize the title compound. Additionally, a logical workflow for the synthesis and subsequent crystallographic analysis is presented.

Experimental Protocols: Synthesis of Substituted Bromo-1,2,3-Triazoles

The synthesis of this compound would likely proceed through the construction of the triazole ring followed by bromination, or by utilizing a brominated precursor in the ring-forming reaction. A common and versatile method for the synthesis of 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Below is a generalized, multi-step synthetic protocol that can be adapted for the synthesis of the target compound.

Step 1: Synthesis of a 1,5-disubstituted-1H-1,2,3-triazole

This step involves the reaction of an azide with an internal alkyne. For the target molecule, this would involve reacting methylazide with 1-propyne. It is important to note that the regioselectivity of the cycloaddition with internal alkynes can be challenging and may lead to a mixture of isomers. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is often employed to selectively yield the 1,5-disubstituted product.

-

Materials: Methylazide, 1-propyne, Ruthenium catalyst (e.g., [Cp*RuCl(PPh₃)₂]), solvent (e.g., toluene or DMF).

-

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the ruthenium catalyst in the chosen solvent.

-

Add the alkyne (1-propyne) to the solution.

-

Slowly add the azide (methylazide) to the reaction mixture.

-

The reaction is typically stirred at room temperature or gently heated to facilitate the reaction.

-

Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

-

Upon completion, the reaction mixture is worked up. This may involve removing the catalyst by filtration through a pad of silica gel or celite, followed by removal of the solvent under reduced pressure.

-

The crude product (1,5-dimethyl-1H-1,2,3-triazole) is then purified, typically by column chromatography on silica gel.

-

Step 2: Bromination of the 1,5-dimethyl-1H-1,2,3-triazole

The purified triazole is then subjected to electrophilic bromination to introduce the bromine atom at the 4-position.

-

Materials: 1,5-dimethyl-1H-1,2,3-triazole, Brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine), solvent (e.g., acetonitrile, dichloromethane, or acetic acid).

-

Procedure:

-

Dissolve the 1,5-dimethyl-1H-1,2,3-triazole in the chosen solvent in a reaction vessel.

-

Slowly add the brominating agent to the solution. The reaction may be performed at room temperature or cooled to 0°C to control the reaction rate.

-

Stir the reaction mixture until completion, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched, for example, by the addition of a saturated aqueous solution of sodium thiosulfate to consume any excess bromine.

-

The product is extracted into an organic solvent.

-

The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by recrystallization or column chromatography.

-

Step 3: Crystallization

To obtain single crystals suitable for X-ray diffraction, a systematic approach to crystallization is required.

-

Solvent Selection: A range of solvents with varying polarities should be screened. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

-

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to the formation of crystals.

-

Slow Cooling: A saturated solution of the compound at a higher temperature is allowed to cool slowly to room temperature or below, causing the solubility to decrease and crystals to form.

-

Vapor Diffusion (Liquid-Liquid or Solid-Liquid): A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a solvent in which the compound is insoluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Data Presentation

As no experimental crystallographic data for this compound is available, a table summarizing such data cannot be provided. Should this data become available in the future, it would typically be presented as follows:

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

| Empirical formula | C₄H₆BrN₃ |

| Formula weight | 176.02 |

| Temperature | e.g., 293(2) K |

| Wavelength | e.g., 0.71073 Å (Mo Kα) |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | a = x Å, α = 90° |

| b = y Å, β = z° | |

| c = w Å, γ = 90° | |

| Volume | V ų |

| Z | e.g., 4 |

| Density (calculated) | ρ g/cm³ |

| Absorption coefficient | μ mm⁻¹ |

| F(000) | F |

| Crystal size | x × y × z mm³ |

| Theta range for data collection | θ₁ to θ₂° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | N_coll |

| Independent reflections | N_indep [R(int) = R] |

| Completeness to theta = θ₂° | e.g., 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | d / r / p |

| Goodness-of-fit on F² | GOF |

| Final R indices [I>2sigma(I)] | R₁ = R₁, wR₂ = wR₂ |

| R indices (all data) | R₁ = R₁_all, wR₂ = wR₂_all |

| Largest diff. peak and hole | p and -p e.Å⁻³ |

Mandatory Visualization

The following diagram illustrates a logical workflow for the synthesis and structural determination of this compound.

Caption: Workflow for the synthesis and crystallographic analysis of this compound.

Conclusion

While the definitive crystal structure of this compound remains to be determined and reported, this guide provides a robust framework for its synthesis and subsequent crystallographic analysis. The provided experimental protocols, based on established methodologies for triazole synthesis, offer a starting point for researchers in the field. The successful crystallization and structural elucidation of this compound would be a valuable contribution to the chemical sciences, providing crucial data for computational modeling, structure-activity relationship studies, and the rational design of new molecules with desired properties. It is hoped that this guide will stimulate further research into this and related heterocyclic systems.

An In-Depth Technical Guide on the Biological Activity of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole Derivatives

A Note to the Reader: As of the latest literature review, there is a notable absence of published research specifically detailing the biological activity of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole derivatives. This specific substitution pattern on the 1,2,3-triazole core represents a novel area for investigation. However, to provide a valuable resource for researchers, scientists, and drug development professionals, this guide will focus on the biological activities of structurally related bromo-substituted triazole derivatives. The insights from these related compounds can serve as a foundation for predicting the potential therapeutic applications and guiding future research on the target molecule.

The 1,2,3-triazole scaffold is a prominent feature in many biologically active compounds due to its metabolic stability and ability to form hydrogen bonds.[1] The introduction of a bromine atom can further enhance the biological activity of these molecules. The following sections will summarize the known biological activities of various bromo-substituted 1,2,3-triazole and 1,2,4-triazole derivatives, present available quantitative data, and outline the general experimental protocols used in their evaluation.

Antimicrobial Activity of Bromo-Substituted Triazole Derivatives

Bromo-substituted triazole derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The presence of a bromine atom on the aromatic or heterocyclic rings of these compounds has been shown to be a key factor in their antimicrobial efficacy.

A variety of bromo-substituted triazole compounds have been synthesized and evaluated for their minimum inhibitory concentrations (MICs) against several microorganisms. The data from these studies are summarized in the table below.

Table 1: Antimicrobial Activity of Bromo-Substituted Triazole Derivatives

| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |

| Indole-chalcone linked 1,2,3-triazole with bromine substitution | Bacillus subtilis | 6.2 | [1] |

| Indole-chalcone linked 1,2,3-triazole with bromine substitution | Escherichia coli | 6.2 | [1] |

| 4-Amino-5-aryl-4H-1,2,4-triazole with 4-bromo substituent | Various bacteria | Good activity | [2] |

| 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives | Bacillus subtilis | 31.25 | [2] |

| 1,2,4-triazole-3-thiones with bromo diphenylsulfone moiety | Bacillus cereus | 8 | [2] |

| Isatin derivatives of 4-amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione with bromo group | Various bacteria | Broad-spectrum activity | [2] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the synthesized compounds is typically determined using the broth microdilution method.

Workflow for MIC Determination

References

In-Depth Technical Guide to the Reactivity of the Bromine Atom in 4-Bromo-1,5-dimethyl-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 4-bromo-1,5-dimethyl-1H-1,2,3-triazole (CAS No. 885877-41-8). While specific literature on this isomer is limited, this document extrapolates its probable reactivity based on established principles and extensive data from closely related bromo-triazole analogues. The guide covers key transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck), lithium-halogen exchange, and nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are provided to serve as a valuable resource for researchers in organic synthesis and drug discovery.

Introduction

The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry and materials science, valued for its metabolic stability, hydrogen bonding capabilities, and dipole moment. Functionalization of the triazole ring is crucial for modulating the physicochemical and pharmacological properties of molecules. This compound serves as a versatile building block, with the bromine atom providing a reactive handle for the introduction of a wide array of substituents. The electron-deficient nature of the triazole ring influences the reactivity of the C-Br bond, making it amenable to a variety of transformations. This guide will delve into the key reactions that enable the derivatization of this important heterocyclic compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of the 1,2,3-triazole ring is well-suited for palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction would enable the introduction of various aryl, heteroaryl, and vinyl substituents.

General Reaction Scheme:

Caption: General workflow for Suzuki-Miyaura coupling.

Quantitative Data (Analogous Systems): While specific data for this compound is not readily available, reactions of other 4-bromo-1-substituted-1,2,3-triazoles with arylboronic acids typically proceed in good to excellent yields.[1][2]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 90 | 92 |

| 3 | 3-Pyridinylboronic acid | XPhos Pd G2 (2) | K₃PO₄ | t-BuOH/H₂O | 80 | 88 |

Experimental Protocol (General Procedure): To a solution of this compound (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a suitable solvent (e.g., toluene/water 4:1, 5 mL) is added the base (2.0 mmol) and the palladium catalyst (0.05 mmol). The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at the specified temperature for 2-12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes which are valuable intermediates in organic synthesis.[3][4]

General Reaction Scheme:

Caption: General workflow for Sonogashira coupling.

Quantitative Data (Analogous Systems): The Sonogashira coupling of bromo-triazoles with terminal alkynes is a well-established transformation.

| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 90 |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 80 | 85 |

| 3 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ | Dioxane | 100 | 88 |

Experimental Protocol (General Procedure): A mixture of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), the palladium catalyst (0.02 mmol), and the copper(I) source (0.04 mmol) in a suitable solvent (e.g., THF or DMF, 5 mL) is degassed. The base (e.g., triethylamine or diisopropylamine, 2.0 mmol) is then added, and the reaction mixture is stirred at the specified temperature under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[5][6] This reaction would allow for the introduction of a wide range of amino functionalities at the C4 position of the triazole ring.

General Reaction Scheme:

Caption: General workflow for Buchwald-Hartwig amination.

Quantitative Data (Analogous Systems): The amination of bromo-heterocycles is highly efficient with modern palladium catalysts and ligands.[7]

| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 95 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 89 |

| 3 | Benzylamine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 90 | 91 |

Experimental Protocol (General Procedure): To an oven-dried reaction vessel are added the palladium catalyst (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (1.4 mmol). The vessel is evacuated and backfilled with an inert gas. The this compound (1.0 mmol), the amine (1.2 mmol), and the anhydrous solvent (e.g., toluene or dioxane, 5 mL) are then added. The mixture is heated to the specified temperature for 4-24 hours. After cooling, the reaction is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Heck Reaction

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, offering a route to vinyl-substituted triazoles.[8][9]

General Reaction Scheme:

Caption: General workflow for Heck reaction.

Quantitative Data (Analogous Systems): The Heck reaction of bromo-heterocycles with alkenes is a well-established C-C bond-forming reaction.

| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 120 | 85 |

| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (5) | K₂CO₃ | Acetonitrile | 80 | 90 |

| 3 | Acrylonitrile | Pd₂(dba)₃ (1) / P(o-tol)₃ (4) | NaOAc | DMA | 100 | 88 |

Experimental Protocol (General Procedure): A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (0.02 mmol), and the base (1.5 mmol) in a suitable solvent (e.g., DMF or acetonitrile, 5 mL) is degassed and heated under an inert atmosphere at the specified temperature for 6-24 hours. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Lithium-Halogen Exchange

Lithium-halogen exchange is a powerful method for the functionalization of aryl and heteroaryl halides.[10] Treatment of this compound with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperature would generate a highly reactive 4-lithio-1,5-dimethyl-1H-1,2,3-triazole intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

General Reaction Scheme:

References

- 1. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 2. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. Heck Reaction [organic-chemistry.org]

- 10. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

A Technical Guide to the Stability and Storage of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole

Executive Summary

4-bromo-1,5-dimethyl-1H-1,2,3-triazole is a substituted aromatic heterocycle of interest in chemical synthesis and pharmaceutical research. The integrity and purity of this compound are paramount for reproducible experimental outcomes. This document provides a comprehensive guide to its stability profile, recommended storage conditions, and handling procedures based on available data for the compound and its structural analogs. It includes generalized protocols for stability assessment and visual workflows to ensure the longevity and reliability of the chemical.

Physicochemical and Stability Profile

The 1,2,3-triazole ring is known to be a robust and stable aromatic system.[1][2][3] This class of compounds generally exhibits high thermal and chemical stability, showing insensitivity to moderate heat, acidic conditions, hydrolysis, and redox reactions.[1][2] While the core triazole structure is stable, the specific stability of this compound can be influenced by its substituents and external conditions. High temperatures, such as those used in flash vacuum pyrolysis (around 500 °C), can lead to the decomposition of the triazole ring, typically through the loss of molecular nitrogen (N₂).[3]

Quantitative Data Summary

Specific experimental data on the decomposition temperature, photostability, and hygroscopicity of this compound are not extensively documented in publicly available literature. The following table summarizes known properties and recommendations from supplier data.

| Property | Data / Recommendation | Source(s) |

| CAS Number | 885877-41-8 | [4] |

| Appearance | White to light yellow solid | [4] |

| Recommended Storage Temp. | 2–8°C | [4][5] |

| Incompatibilities | Data not available; avoid strong oxidizing agents. | |

| Hazardous Decomposition | Data not available; may emit NOx, HBr, COx upon combustion. |

Recommended Storage and Handling Protocols

Proper storage and handling are critical to prevent degradation and ensure laboratory safety. Based on safety data sheets for structurally similar bromo-triazole compounds, the following guidelines are recommended.

Storage Conditions

To maintain the compound's integrity, the following storage conditions should be strictly adhered to:

-

Temperature: Store refrigerated at 2–8°C for long-term stability.[4][5]

-

Atmosphere: Keep in a tightly sealed container in a dry environment to prevent moisture absorption.[6][7]

-

Light: Store in an opaque or amber vial to protect from light, as photostability has not been characterized.

-

Location: Store in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][7]

Handling Procedures

Handle this compound in accordance with good industrial hygiene and safety practices.[6]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[6]

-

Preventing Contamination: Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke in the handling area.

-

Dust and Aerosol Formation: As a solid, care should be taken to avoid the formation of dust and aerosols during handling and weighing.[6]

Logical and Experimental Workflows

The following diagrams illustrate key logical relationships in compound stability and a generalized workflow for experimental stability assessment.

Caption: Relationship between storage conditions and degradation pathways.

Caption: Generalized workflow for assessing long-term chemical stability.

Representative Experimental Protocol: Forced Degradation Study

This protocol outlines a general method for assessing the stability of this compound under various stress conditions.

5.1 Objective: To identify potential degradation pathways and determine the intrinsic stability of the compound by subjecting it to accelerated stress conditions (hydrolytic, oxidative, thermal, and photolytic).

5.2 Materials:

-

This compound

-

HPLC-grade acetonitrile and water

-

0.1 N HCl, 0.1 N NaOH

-

3% Hydrogen Peroxide (H₂O₂)

-

Calibrated stability chambers (thermal and photolytic)

-

HPLC system with a UV detector and/or a mass spectrometer (LC-MS)

-

pH meter, analytical balance, Class A volumetric flasks

5.3 Methodology:

-

Stock Solution Preparation:

-

Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of approximately 1 mg/mL.

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 4 hours.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the solid compound in a calibrated oven at 80°C for 7 days. Also, store a solution of the compound at 60°C for 7 days.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

-

Sample Analysis:

-

At the end of the exposure period, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

-

Analyze all stressed samples, along with an unstressed control sample (T=0), by a validated, stability-indicating HPLC or LC-MS method.

-

Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

-

5.4 Data Interpretation:

-

Calculate the percentage degradation of the parent compound.

-

Characterize major degradation products using LC-MS if possible.

-

The results will indicate the compound's susceptibility to different degradation mechanisms, informing handling and formulation strategies.

Conclusion

This compound is expected to be a relatively stable compound, benefiting from the inherent stability of its 1,2,3-triazole core. However, to ensure its quality and integrity for high-sensitivity applications in research and drug development, adherence to strict storage and handling protocols is essential. The recommended storage condition is refrigerated at 2–8°C in a dry, dark, and tightly sealed container. For critical applications, users should perform their own stability studies to establish a definitive shelf-life under their specific laboratory conditions.

References

- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 4. This compound | 885877-41-8 [amp.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. capotchem.com [capotchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Theoretical Calculations for 4-bromo-1,5-dimethyl-1H-1,2,3-triazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches applicable to the study of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole. Triazole derivatives are a significant class of heterocyclic compounds with wide-ranging applications in medicinal chemistry, including their use as anticancer and antimicrobial agents.[1][2][3] Computational methods such as Density Functional Theory (DFT) and molecular docking are instrumental in understanding the structural, electronic, and biological properties of these molecules, thereby accelerating the drug discovery process.[4][5] This document outlines the key theoretical methodologies, presents hypothetical yet representative data in structured tables for clarity, and includes detailed diagrams to illustrate computational workflows and potential molecular interactions. While specific experimental data for this compound is not extensively available in the public domain, this guide extrapolates from established computational studies on analogous triazole structures to provide a robust framework for researchers.

Introduction to this compound

This compound is a substituted triazole, a five-membered heterocyclic ring containing three nitrogen atoms. The unique chemical architecture of the triazole ring, characterized by its aromaticity, dipole moment, and ability to form hydrogen bonds, makes it a valuable scaffold in medicinal chemistry.[5] The presence of a bromine atom and two methyl groups on the triazole core of this compound can significantly influence its steric and electronic properties, potentially enhancing its binding affinity to biological targets.

Theoretical calculations offer a powerful, non-experimental approach to predict the physicochemical properties and biological activity of such novel compounds. These in silico methods can guide synthetic efforts and provide insights into the mechanism of action at a molecular level.

Theoretical Calculation Methodologies

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry, electronic properties, and spectroscopic features of molecules.

Experimental Protocol: DFT Calculation

-

Software: Gaussian 09 or similar quantum chemistry software package.[3]

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1][3]

-

Basis Set: 6-311++G(d,p) is a commonly used basis set for such calculations, providing a good balance between accuracy and computational cost.[1][3]

-

Geometry Optimization: The initial structure of this compound is drawn using a molecular editor and its geometry is optimized to find the lowest energy conformation.

-

Frequency Calculations: Vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

-

Property Calculations: Key electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP) are calculated.[3]

Workflow for DFT Calculations

Caption: A general workflow for performing DFT calculations on a small molecule.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand the interaction between a ligand (the small molecule) and a protein target.

Experimental Protocol: Molecular Docking

-

Software: AutoDock Vina or similar docking software.

-

Ligand Preparation: The 3D structure of this compound, optimized by DFT, is prepared by adding hydrogen atoms and assigning partial charges.

-

Target Protein Preparation: A crystal structure of the target protein (e.g., a kinase or receptor) is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and polar hydrogens are added.

-

Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

-

Docking Simulation: The docking simulation is run to generate a series of possible binding poses of the ligand in the protein's active site.

-

Analysis of Results: The results are analyzed based on the binding affinity (in kcal/mol) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Hypothetical Data Presentation

The following tables present hypothetical but realistic quantitative data for this compound, based on values reported for similar triazole derivatives.

Table 1: Calculated Electronic Properties (DFT)

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 3.5 D |

Table 2: Hypothetical Molecular Docking Results against Epidermal Growth Factor Receptor (EGFR)

| Binding Pose | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| 1 | -8.2 | Met793, Leu718 | Hydrophobic |

| 2 | -7.9 | Asn842, Asp855 | Hydrogen Bond |

| 3 | -7.5 | Cys797 | Halogen Bond (Br) |

Visualization of Molecular Interactions

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, based on the common role of triazoles as kinase inhibitors.[1]

Hypothetical Signaling Pathway Inhibition

Caption: A simplified diagram of the EGFR signaling pathway and its potential inhibition.

Conclusion

Theoretical calculations provide an invaluable toolkit for the modern medicinal chemist. For novel compounds like this compound, DFT and molecular docking can offer predictive insights into their chemical behavior and biological potential, thereby guiding further experimental investigation. The methodologies and hypothetical data presented in this guide are intended to serve as a comprehensive resource for researchers interested in the computational study of triazole derivatives and other small molecules in the context of drug discovery.

References

- 1. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cal-tek.eu [cal-tek.eu]

- 3. irjweb.com [irjweb.com]

- 4. Computational details of molecular structure, spectroscopic properties, DFT calculations and molecular docking study of some 1,4-disubstituted-1,2,3-triazole derivatives derived from 4-aminobenzen sulfonic acid: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocol for Suzuki Coupling of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol for the Suzuki coupling of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole with various boronic acids. The 1,2,3-triazole scaffold is a prominent feature in many biologically active molecules and functional materials. The ability to functionalize this core at the 4-position via Suzuki coupling opens a versatile avenue for the synthesis of novel compound libraries for applications in drug discovery and materials science. This protocol is based on established methodologies for the coupling of related 4- and 5-halo-1,2,3-triazoles and other nitrogen-rich heterocycles.[3][4][5]

General Reaction Scheme

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base.[2] The general scheme for the coupling of this compound is depicted below:

Caption: General reaction scheme for the Suzuki coupling of this compound with a generic boronic acid.

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling protocol, from reagent preparation to product purification and analysis.

Caption: Experimental workflow for the Suzuki coupling of this compound.

Recommended Reaction Conditions

Several catalytic systems and reaction conditions have been reported for the Suzuki coupling of bromo-triazoles and related nitrogen heterocycles.[3][5] The choice of catalyst, ligand, base, and solvent can significantly impact the reaction yield and should be optimized for each specific substrate combination. Below are summarized conditions that can serve as a starting point for optimization.

Table 1: Recommended Starting Conditions for Suzuki Coupling

| Parameter | Condition A (Aqueous)[3] | Condition B (Organic)[5] | Condition C (General Heterocycles)[4] |

| Catalyst | Pd(OAc)₂ (2-5 mol%) | Pd(OAc)₂ (5 mol%) or PdCl₂(PPh₃)₂ (5 mol%) | XPhos-Pd-G2 (1-3.5 mol%) |

| Ligand | Expanded-Ring NHC (e.g., IPr*OMe) | (tBu)₃PHBF₄ (10 mol%) or PPh₃ (10 mol%) | XPhos (as part of precatalyst) |

| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | K₃PO₄ (3.5 equiv.) or Na₂CO₃ (2M aq.) | K₃PO₄ (2 equiv.) |

| Solvent | Water | Toluene/Water or Acetonitrile/Water | Dioxane/Water (4:1) |

| Temperature | 80-100 °C | 75-90 °C | 60-100 °C |

| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |

| Reaction Time | 2-24 hours | 1-2 hours | 5-20 hours |

Detailed Experimental Protocol (Condition B Example)

This protocol is adapted from established procedures for the Suzuki coupling of 4-bromo-1,2,3-triazoles with arylboronic acids.[5]

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv.)

-

Tri-tert-butylphosphonium tetrafluoroborate ((tBu)₃PHBF₄) (0.10 equiv.)

-

Potassium phosphate (K₃PO₄) (3.5 equiv.)

-

Toluene (anhydrous)

-

Water (degassed)

-

Reaction vessel (e.g., Schlenk tube or sealed vial)

-

Magnetic stirrer and heating block/oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the corresponding arylboronic acid, and potassium phosphate.

-

Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles to ensure an oxygen-free atmosphere.

-

Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate and tri-tert-butylphosphonium tetrafluoroborate.

-

Solvent Addition: Add anhydrous toluene and degassed water to the reaction vessel via syringe. The typical solvent ratio is toluene:water 4:1 or as specified in the literature.

-

Reaction: Place the sealed reaction vessel in a preheated heating block or oil bath set to 90 °C. Stir the reaction mixture vigorously for 1-2 hours or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-aryl-1,5-dimethyl-1H-1,2,3-triazole.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism of the Suzuki coupling is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting

Table 2: Common Issues and Solutions in Suzuki Coupling

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality of reagents/solvents- Inappropriate base or solvent | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of solvents and proper inert gas technique.- Use anhydrous solvents and pure reagents.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems. |

| Formation of homocoupled product (R²-R²) | - High reaction temperature- Presence of oxygen | - Lower the reaction temperature.- Improve the inert atmosphere conditions. |

| Protodeborylation of boronic acid | - Presence of water with certain bases- Prolonged reaction time at high temperature | - Use anhydrous conditions if possible.- Use boronic esters (e.g., pinacol esters) which are more stable.[7]- Minimize reaction time. |

| Dehalogenation of starting material | - Presence of water or protic impurities- Certain ligand/catalyst combinations | - Use anhydrous conditions.- Screen different phosphine ligands or N-heterocyclic carbene (NHC) ligands. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of this compound. By carefully selecting the catalyst, base, and solvent system, a wide range of aryl and heteroaryl substituents can be introduced at the 4-position of the triazole ring, providing a powerful tool for the synthesis of diverse molecular entities for drug discovery and materials science. The protocols and data presented herein serve as a comprehensive guide for researchers to successfully implement this valuable transformation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. Yoneda Labs [yonedalabs.com]

Application Notes and Protocols for 4-bromo-1,5-dimethyl-1H-1,2,3-triazole in Chemical Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of "click chemistry," highlighted by the robust and highly specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,2,3-triazole-containing compounds.[1] These five-membered heterocyclic rings are not merely inert linkers; they are recognized as important pharmacophores due to their metabolic stability and ability to form hydrogen bonds and dipole interactions.[2][3] Consequently, 1,2,3-triazoles are integral components in a wide array of applications, from medicinal chemistry and bioconjugation to materials science.[4]

While the archetypal click reaction efficiently produces 1,4-disubstituted 1,2,3-triazoles, the synthesis of more complex, polysubstituted triazoles requires more elaborate strategies. The compound of interest, 4-bromo-1,5-dimethyl-1H-1,2,3-triazole , is a prime example of a versatile building block that, while not a direct participant in the CuAAC reaction (as it lacks an azide or terminal alkyne), serves as a pivotal intermediate for "post-click" modifications. The bromine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.

These application notes provide a comprehensive overview of the synthesis of this compound and its subsequent application as a versatile platform for chemical diversification, particularly through palladium-catalyzed cross-coupling reactions.

Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process, beginning with the formation of a simpler triazole core, followed by methylation and bromination. Below is a plausible synthetic pathway based on established organic chemistry principles.

Experimental Protocol: Synthesis of 1,5-dimethyl-1H-1,2,3-triazole

This protocol describes a copper-catalyzed cycloaddition to form the triazole core.

-

Materials:

-

Propyne (can be generated in situ or bubbled through the solution)

-

Methyl azide (handle with extreme care due to its explosive nature; often generated in situ)

-

Copper(I) iodide (CuI)

-

Sodium ascorbate

-

tert-Butanol/Water (1:1) solvent mixture

-

-

Procedure:

-

In a well-ventilated fume hood, dissolve methyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

Add propyne (1.2 eq) to the solution.

-

In a separate vial, prepare the catalyst solution by dissolving sodium ascorbate (0.1 eq) and copper(I) iodide (0.05 eq) in a minimal amount of the solvent mixture.

-

Add the catalyst solution to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1,5-dimethyl-1H-1,2,3-triazole.

-

Experimental Protocol: Bromination of 1,5-dimethyl-1H-1,2,3-triazole

This protocol describes the regioselective bromination at the C4 position.[5]

-

Materials:

-

1,5-dimethyl-1H-1,2,3-triazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN)

-

-

Procedure:

-

Dissolve 1,5-dimethyl-1H-1,2,3-triazole (1.0 eq) in acetonitrile.

-

Add N-bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound, which can be further purified by recrystallization or column chromatography.

-

Applications in "Post-Click" Chemical Diversification

The bromine atom in this compound is a versatile functional group that enables a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkynyl, and amino groups, providing a powerful platform for generating libraries of polysubstituted triazoles for drug discovery and materials science.[6]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the triazole core and various aryl or heteroaryl boronic acids.[7][8][9][10]

General Protocol:

-

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)

-

Solvent (e.g., Dioxane/Water, Toluene)

-

-

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent and the palladium catalyst.

-

Heat the reaction mixture at 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, filter the reaction mixture through celite and concentrate the filtrate.

-

Purify the crude product by column chromatography.

-

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 75-95 |

| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Toluene | 110 | 80-98 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-99 |

Sonogashira Cross-Coupling

The Sonogashira coupling enables the introduction of terminal alkynes, which can serve as handles for further "click" reactions or as part of a larger conjugated system.[11][12][13][14][15]

General Protocol:

-

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (5-10 mol%)

-

Base (e.g., Triethylamine, Diisopropylamine)

-

Solvent (e.g., THF, DMF)

-

-

Procedure:

-

Dissolve this compound in the chosen solvent in a reaction vessel.

-

Add the terminal alkyne, the base, the palladium catalyst, and CuI.

-

Stir the reaction at room temperature to 60 °C for 2-12 hours under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture and concentrate the solvent.

-

Purify the residue by column chromatography.

-

| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-50 | 70-90 |

| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | 60 | 75-95 |

Buchwald-Hartwig Amination

This reaction allows for the formation of a carbon-nitrogen bond, attaching primary or secondary amines to the triazole ring, a common strategy in medicinal chemistry.[16][17][18][19][20]

General Protocol:

-

Materials:

-

This compound (1.0 eq)

-

Amine (1.2-1.5 eq)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Ligand (e.g., BINAP, XPhos) (2-10 mol%)

-

Base (e.g., NaOtBu, K₃PO₄) (1.5-2.5 eq)

-

Solvent (e.g., Toluene, Dioxane)

-

-

Procedure:

-

In an oven-dried flask, combine the palladium pre-catalyst and the ligand.

-

Add the solvent and stir for a few minutes.

-

Add this compound, the amine, and the base.

-

Heat the reaction mixture under an inert atmosphere at 80-120 °C for 6-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute with a suitable solvent, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 65-85 |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 70-90 |

Stille Cross-Coupling

The Stille reaction couples the bromo-triazole with organostannanes, offering another route to C-C bond formation.[21][22][23][24]

General Protocol:

-

Materials:

-

This compound (1.0 eq)

-

Organostannane (e.g., R-Sn(Bu)₃) (1.1-1.3 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

-

Solvent (e.g., Toluene, DMF)

-

-

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve this compound and the organostannane in the solvent.

-

Add the palladium catalyst.

-

Heat the reaction mixture at 80-110 °C for 6-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and wash with aqueous KF to remove tin byproducts.

-

Dry the organic layer and concentrate.

-

Purify by column chromatography.

-

| Catalyst | Additive | Solvent | Temp (°C) | Typical Yield (%) |

| Pd(PPh₃)₄ | - | Toluene | 110 | 70-90 |

| PdCl₂(PPh₃)₂ | CuI | DMF | 80 | 75-95 |

Experimental Workflow for Diversification

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. While not a direct substrate for the conventional "click" reaction, its utility lies in the subsequent diversification of the triazole scaffold. The protocols and data presented herein provide a framework for the synthesis of this intermediate and its application in a range of powerful palladium-catalyzed cross-coupling reactions. This enables researchers in drug discovery and materials science to efficiently generate libraries of novel, polysubstituted 1,2,3-triazoles for a wide variety of applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. irjrr.com [irjrr.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling [organic-chemistry.org]